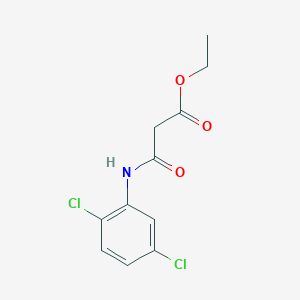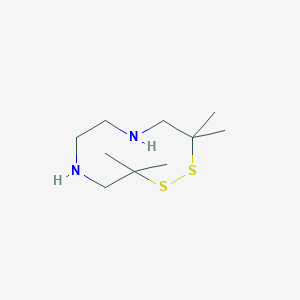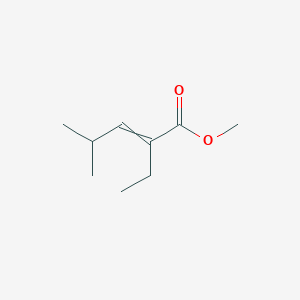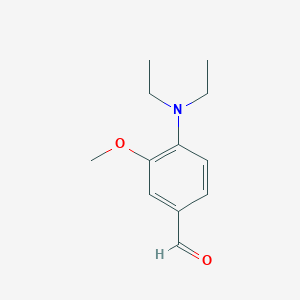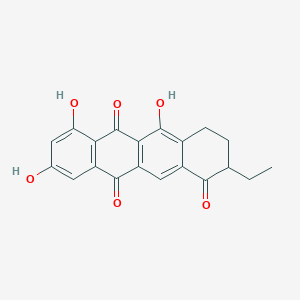
2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione is a complex organic compound that belongs to the tetracene family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione typically involves multi-step organic reactions. The starting materials are often simpler aromatic compounds, which undergo a series of reactions such as Friedel-Crafts acylation, cyclization, and hydroxylation. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Potential use as a probe or marker in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracene: The parent compound of the tetracene family, known for its use in organic electronics.
Pentacene: Another polycyclic aromatic hydrocarbon with similar properties and applications.
Anthracene: A simpler polycyclic aromatic hydrocarbon with well-studied chemical behavior.
Uniqueness
2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione is unique due to its specific substitution pattern and functional groups. These features may confer distinct chemical reactivity and biological activity compared to other tetracenes. Its hydroxyl and carbonyl groups, in particular, provide sites for further chemical modification and potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
96385-21-6 |
|---|---|
Molekularformel |
C20H16O6 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
2-ethyl-5,7,9-trihydroxy-3,4-dihydro-2H-tetracene-1,6,11-trione |
InChI |
InChI=1S/C20H16O6/c1-2-8-3-4-10-11(17(8)23)7-13-16(19(10)25)20(26)15-12(18(13)24)5-9(21)6-14(15)22/h5-8,21-22,25H,2-4H2,1H3 |
InChI-Schlüssel |
JOMHIIXMVCDQRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC2=C(C3=C(C=C2C1=O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)

![3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid](/img/structure/B14343826.png)

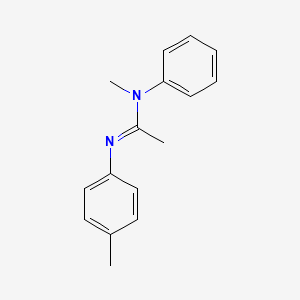
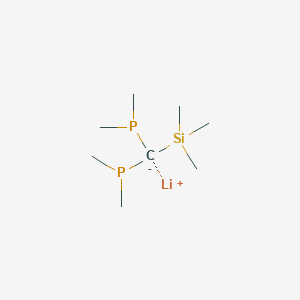
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
